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Compound of Interest

Compound Name: Diphenylacetyl chloride

Cat. No.: B195547

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for a series of N-
substituted diphenylacetamides. The information presented is intended to aid in the
identification, characterization, and quality control of these compounds, which are of significant
interest in medicinal chemistry and materials science. The guide includes tabulated
spectroscopic data (*H NMR, 3C NMR, Infrared, and Mass Spectrometry) for easy comparison,
detailed experimental protocols for their synthesis and analysis, and a visual workflow of the
characterization process.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of N-substituted
diphenylacetamides, highlighting the influence of the N-substituent on the spectral
characteristics.

'H Nuclear Magnetic Resonance (NMR) Data
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) m) - CH o) m) - o) m) - N-
N-Substituent (pp . ) (Ppm) (PP _) Solvent
(methine) Phenyl H Substituent H
-H ~5.1 ~7.2-7.4 ~7.5 (NH) CDCls
-CHs ~5.0 ~7.2-74 ~2.9 (s, 3H) CDClIs
-CH2CHs ~5.0 ~7.2-7.4 CDCls
~1.1 (t, 3H)
~3.2 (t, 2H), ~1.5
-CH2CH2CHs ~5.0 ~7.2-74 (m, 2H), ~0.9 (t, CDCls
3H)
-Phenyl ~5.2 ~7.1-7.5 ~7.1-7.5 (m) CDCls
~4.5 (d, 2H),
-Benzyl ~51 ~7.2-7.4 CDClIs
~7.2-7.4 (m, 5H)

13C Nuclear Magnetic Resonance (NMR) Data

S (ppm) - S (ppm) - N-

N- o) m) - o) m) -
] (Ppm) CH (Ppm) Substituent  Solvent

Substituent C=0 . Phenyl C

(methine)
-H ~171 ~58 ~127-140 - CDCls
-CHs ~171 ~58 ~127-140 ~26 CDCls
-CH2CHs ~171 ~58 ~127-140 ~34, ~15 CDCls
-CH2CH2CHs ~171 ~58 ~127-140 ~41,~23,~11 CDCIs
-Phenyl ~170 ~58 ~127-143 ~120-143 CDCls

~44, ~127-

-Benzyl ~171 ~58 ~127-140 138 CDCls

Infrared (IR) Spectroscopy Data
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v (cm~*) - N-H v (cm~*)-C-H
. v (cm~)-C=0 Stretch (for Stretch
N-Substituent . . . .
Stretch primary/secondary  (Aromatic/Aliphatic
amides) )
-H ~1660 ~3300 ~3060, ~2930
-CHs ~1650 ~3060, ~2930
-CH2CHs ~1650 ~3060, ~2950
-CH2CH2CHs ~1650 ~3060, ~2960
-Phenyl ~1660 ~3060, ~2920
-Benzyl ~1655 ~3060, ~2930

Mass Spectrometry (MS) Data
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Molecular .
Molecular . Key Fragment lonization
Compound Weight ( g/mol
Formula ) (mlz) Method
Diphenylacetami
d C14H13NO 211.26 167 [M-CONH2]*  EI
e
N-
_ 167 [M-
Methyldiphenylac  CisH1sNO 225.29 El
_ CONCHs]*
etamide
N-
. 167 [M-
Ethyldiphenylace  CisH17NO 239.31 El
_ CONCH:2CHs]*
tamide
N- 167 [M-
Propyldiphenylac ~ Ci7H19NO 253.34 CON(CH2)2CHs] El
etamide *
N-
_ 167 [M-
Phenyldiphenyla  C20H17NO 287.36 El
_ CONCsHs]*
cetamide
N- 167 [M-
Benzyldiphenyla C21H1aNO 301.38 CONCH2CeHs]*, El
cetamide 91 [C7H7]T

Experimental Protocols
General Synthesis of N-Substituted Diphenylacetamides

A common and effective method for the synthesis of N-substituted diphenylacetamides is the
acylation of a primary or secondary amine with diphenylacetyl chloride.[1][2]

Materials:
o Diphenylacetyl chloride

e Appropriate primary or secondary amine (e.g., methylamine, aniline, etc.)
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e Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
e Triethylamine or other non-nucleophilic base

e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate or sodium sulfate

o Standard laboratory glassware and magnetic stirrer

Procedure:

o Dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in
a round-bottom flask under a nitrogen atmosphere.

e Cool the solution to 0 °C using an ice bath.

e Slowly add a solution of diphenylacetyl chloride (1.0 equivalent) in anhydrous DCM to the
stirred amine solution.

 Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until
completion as monitored by thin-layer chromatography (TLC).

e Quench the reaction by adding water.

o Separate the organic layer and wash sequentially with saturated aqueous sodium
bicarbonate solution, water, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by recrystallization or column chromatography on silica gel.

Spectroscopic Analysis Protocols

1H and 3C NMR Spectroscopy:[3]
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o Sample Preparation: Dissolve approximately 5-10 mg of the purified amide in ~0.6 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

e Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

e IH NMR Acquisition: Acquire spectra with a spectral width of approximately 15 ppm, a pulse
angle of 90°, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.

e 13C NMR Acquisition: Acquire spectra with a spectral width of approximately 220 ppm using a
proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger
number of scans (1024 or more) are typically required.

e Processing: Process the data using appropriate software, including Fourier transform, phase
correction, and baseline correction. Reference the spectra to the TMS peak at 0.00 ppm for
'H NMR and the CDCls solvent peak at 77.16 ppm for 33C NMR.

Infrared (IR) Spectroscopy:

e Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or
acquire the spectrum of a solid sample using an attenuated total reflectance (ATR)
accessory.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

e Acquisition: Record the spectrum over a range of 4000-400 cm~1.

o Analysis: Identify characteristic absorption bands for functional groups such as the amide
C=0 stretch and aromatic C-H stretches.

Mass Spectrometry (MS):

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.

e Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or
electron ionization (EI) source.
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e Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass
spectrum over a suitable m/z range (e.g., 50-500). For fragmentation data, perform tandem
MS (MS/MS) experiments.

e Analysis: Determine the molecular weight from the molecular ion peak and analyze the
fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of N-substituted diphenylacetamides.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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